molecular formula C7H10O4 B3131920 trans-Cyclopentane-1,3-dicarboxylic acid CAS No. 36010-89-6

trans-Cyclopentane-1,3-dicarboxylic acid

Cat. No.: B3131920
CAS No.: 36010-89-6
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-WHFBIAKZSA-N
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Description

trans-Cyclopentane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C7H10O4. It is a cycloalkane derivative featuring two carboxylic acid groups attached to a cyclopentane ring in a trans configuration.

Chemical Reactions Analysis

Types of Reactions: trans-Cyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

trans-Cyclopentane-1,3-dicarboxylic acid has been investigated for several scientific applications:

Research indicates that this compound can influence cell membrane permeability and inhibit succinic oxidase systems. These properties suggest potential applications in biochemistry and pharmacology .

Polymer Chemistry

This compound serves as a building block for synthesizing new polymers. For instance, cyclobutane-containing polymers derived from this compound exhibit enhanced thermal stability and mechanical properties compared to traditional polymers like polyethylene terephthalate (PET) .

Polymer TypePropertiesApplications
Poly-cyclobutanesHigh thermal stabilityPackaging materials
PolyestersComparable stability to PETFibers and films
Coordination PolymersUnique structural propertiesCatalysis and drug delivery

Material Science

The compound's ability to form stable structures under various conditions makes it suitable for developing advanced materials such as metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Case Study 1: Biological Research

A study conducted in 2022 highlighted the effects of this compound on cell membrane dynamics. The findings suggested that this compound could be used as a model for studying membrane interactions in drug design .

Case Study 2: Polymer Development

Recent research demonstrated the synthesis of poly-cyclobutanes from this compound through condensation reactions with various diols. These polymers showed promising characteristics for use in durable consumer products .

Comparison with Similar Compounds

Uniqueness: trans-Cyclopentane-1,3-dicarboxylic acid is unique due to its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other cyclopentane derivatives. This configuration can influence the compound’s reactivity and interactions with biological targets .

Biological Activity

Overview

trans-Cyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a cyclic dicarboxylic acid that has garnered attention for its biological activity, particularly in neurobiology and pharmacology. This compound has been studied for its interactions with metabotropic glutamate receptors (mGluRs) and its potential effects on cellular processes.

Chemical Structure and Properties

The chemical formula of this compound is C7H10O4C_7H_{10}O_4. It features two carboxyl groups (-COOH) attached to the first and third carbon atoms of a cyclopentane ring in a trans configuration. This configuration is crucial for its biological activity, as it influences the compound's interaction with biological receptors.

Receptor Interaction:
trans-ACPD acts primarily as an agonist at metabotropic glutamate receptors, which are G-protein coupled receptors involved in modulating synaptic transmission and plasticity in the central nervous system. Studies have shown that trans-ACPD can induce depolarization in neurons, indicating its role in excitatory neurotransmission .

Cell Membrane Permeability:
Research has indicated that this compound may influence cell membrane permeability. It has been noted for its ability to alter the permeability of Brucella abortus membranes, impacting the bacteria's substrate utilization .

Neuroprotective Effects

Trans-ACPD has been investigated for its neuroprotective properties. In animal models of cerebral ischemia, administration of trans-ACPD demonstrated protective effects on neuronal cells by modulating excitatory neurotransmission and reducing cell death .

Anticancer Potential

The compound has also been explored for potential anticancer activity. Some derivatives of cyclopentane dicarboxylic acids have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth .

Case Studies

  • Neuroprotection in Ischemia:
    • Study Design: Mice were administered trans-ACPD at a dosage of 20 mg/kg immediately after inducing middle cerebral artery occlusion.
    • Results: The treatment resulted in reduced infarct size and improved neurological scores compared to control groups, suggesting that trans-ACPD can mitigate ischemic damage through mGluR activation .
  • Effect on Bacterial Metabolism:
    • Study Design: The impact of this compound on Brucella abortus was assessed.
    • Results: The compound altered membrane permeability, affecting the bacterium's ability to utilize certain substrates, indicating potential applications in antimicrobial therapy .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityNotes
trans-ACPD StructuremGluR agonist; neuroprotectiveAlters membrane permeability; anticancer potential
cis-ACPD StructureNMDA receptor agonistDifferent receptor selectivity; proconvulsant activity
Cyclohexane-1,3-dicarboxylic acid StructureLimited studies availableSimilar structure but different biological properties

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-cyclopentane-1,3-dicarboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via stereoselective methods, including the Schmidt reaction, which converts carboxylic acids to amines while preserving stereochemistry. For example, (+)-trans-cyclopentane-1,3-dicarboxylic acid (1S,3S configuration) is correlated with trans-3-aminocyclopentanecarboxylic acid through the Schmidt reaction . Reaction optimization involves controlling temperature, solvent polarity, and catalysts (e.g., polyphosphoric acid) to enhance yield and enantiomeric purity. Computational modeling of transition states can further refine conditions .

Q. How can enantiomeric purity of this compound be assessed?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are standard for enantiomer separation. Absolute configuration is confirmed via X-ray crystallography or correlation with derivatives of known stereochemistry (e.g., Schmidt reaction products) . Nuclear magnetic resonance (NMR) using chiral shift agents may also resolve enantiomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous dicarboxylic acids (e.g., cis-cyclohexane-1,4-dicarboxylic acid) require standard precautions: use of gloves, goggles, and fume hoods to avoid inhalation or skin contact. Storage should be in sealed containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis?

The rigid trans-configuration enhances thermal stability in polymers by reducing conformational flexibility. For example, arylene-linked dicarboxylic acids with trans-stereochemistry exhibit superior alkaline stability compared to cis-isomers due to reduced ring strain. Stability testing under basic conditions (e.g., NaOH/KOD solutions) and thermal gravimetric analysis (TGA) are used to evaluate performance .

Q. What methodologies resolve contradictions in reported stability data for this compound derivatives?

Divergent stability reports (e.g., hydrolysis rates in acidic vs. basic media) are addressed through systematic kinetic studies under controlled pH and temperature. Isotopic labeling (e.g., D₂O/MeOD solvents) and NMR monitoring track degradation pathways. Comparative studies with structurally similar compounds (e.g., cyclohexane-dicarboxylic acids) identify steric and electronic factors affecting stability .

Q. How can this compound be functionalized for metal-organic frameworks (MOFs)?

Carboxylic acid groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs. Functionalization via esterification (e.g., dimethyl esters) or amidation introduces linkers for pore tuning. X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis characterize framework topology and surface area .

Q. What computational tools predict the spectroscopic properties of this compound?

Density functional theory (DFT) calculates vibrational frequencies (IR/Raman) and NMR chemical shifts. SMILES strings (e.g., C1CC(CC1C(=O)O)C(=O)O) enable molecular dynamics simulations to study solvent interactions. Software like Gaussian or ORCA validates experimental spectra .

Properties

IUPAC Name

(1S,3S)-cyclopentane-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJOYPCXLOTKL-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with norbornene (200 g, 2.123 mol), ethyl acetate (1.95 L), and acetonitrile (1.95 L). The reaction mixture was cooled to 5° C. using an acetone/dry ice bath. Ruthenium trichloride (9.69 g, 46.72 mmol) was added in one portion followed by the slow addition of a suspension of sodium periodate (1.816 kg, 8.707 mol) in water (2.925 L) over 30 min. The reaction slowly began to exotherm and was monitored to keep the temperature between 10° C. and 15° C. After 90 min the reaction mixture suddenly thickened to the point where stirring was difficult and exothermed rapidly up to 39° C. (a large amount of dry ice was added to the cooling bath to control the exotherm). The reaction mixture was allowed to cool to 20° C., the dry ice/acetone bath was removed, and the mixture was stirred at room temperature overnight. The solids were removed by filtration through a pad of celite and the filtrate was concentrated to a solid which was triturated with hexane (2 L), filtered, and rinsed with hexane (2×500 mL) to yield 195 g (58%) of cyclopentane-1,3-dicarboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.07 (s, 2H), 2.66-2.73 (m, 2H), 2.06-2.12 (m, 1H), 1.85-1.89 (m, 1H), 1.72-1.85 (m, 4H).
[Compound]
Name
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1.816 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

trans-Cyclopentane-1,3-dicarboxylic acid
trans-Cyclopentane-1,3-dicarboxylic acid
trans-Cyclopentane-1,3-dicarboxylic acid
trans-Cyclopentane-1,3-dicarboxylic acid
trans-Cyclopentane-1,3-dicarboxylic acid
trans-Cyclopentane-1,3-dicarboxylic acid

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